molecular formula C9H17NO4S B1438776 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid CAS No. 1218238-57-3

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid

Cat. No. B1438776
CAS RN: 1218238-57-3
M. Wt: 235.3 g/mol
InChI Key: MXGCACXGPOIQRA-UHFFFAOYSA-N
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Description

“2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid” is a chemical compound with the CAS Number: 1218238-57-3 . It has a molecular weight of 235.3 . The IUPAC name for this compound is 2-(1,1-dioxido-2-isothiazolidinyl)hexanoic acid . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid” is 1S/C9H17NO4S/c1-2-3-5-8(9(11)12)10-6-4-7-15(10,13)14/h8H,2-7H2,1H3,(H,11,12) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid” include its molecular weight (235.3), its physical form (powder), and its storage temperature (4 degrees Celsius) .

Scientific Research Applications

Synthesis and Biological Activity

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid and its derivatives are explored for their potential in synthesizing biologically active compounds. Research has shown these compounds can be key intermediates in producing substances with antifungal, antimicrobial, and antitumor activities. For instance, novel thiazolidinone derivatives exhibit promising fungicidal activities against various pathogens. Furthermore, some derivatives have been tested for their antibacterial activity against different strains, highlighting their significance in medical and pharmaceutical research (Gouda et al., 2010), (Trotsko et al., 2018).

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant properties of derivatives of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid have been a subject of interest. Researchers have synthesized and evaluated various derivatives, demonstrating that certain compounds possess excellent anti-inflammatory activity and promising antioxidant potential, making them valuable in the development of new therapeutic agents (Koppireddi et al., 2013).

Safety and Hazards

The safety information for “2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

2-(1,1-dioxo-1,2-thiazolidin-2-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-2-3-5-8(9(11)12)10-6-4-7-15(10,13)14/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGCACXGPOIQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N1CCCS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid
Reactant of Route 2
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid
Reactant of Route 3
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid
Reactant of Route 4
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid
Reactant of Route 5
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid
Reactant of Route 6
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid

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